1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an acetylphenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 4-acetylbenzaldehyde with pyrrole-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or an acid catalyst.
Major Products
Oxidation: 1-(4-Carboxy-phenyl)-1H-pyrrole-2-carbaldehyde.
Reduction: 1-(4-Hydroxymethyl-phenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: 1-(4-Substituted-phenyl)-1H-pyrrole-2-carbaldehyde derivatives.
Scientific Research Applications
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-(4-Acetyl-phenyl)-1H-pyrrole-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-(4-Acetyl-phenyl)-1H-pyrrole-2-amine: Similar structure but with an amino group instead of a formyl group.
Uniqueness
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetylphenyl group and a formyl group on the pyrrole ring
Properties
IUPAC Name |
1-(4-acetylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-6-12(7-5-11)14-8-2-3-13(14)9-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQAUHEAPTDNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404944 |
Source
|
Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-81-2 |
Source
|
Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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